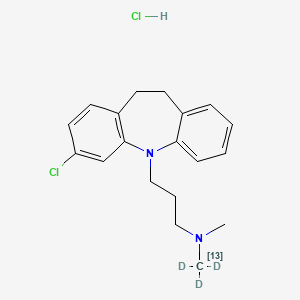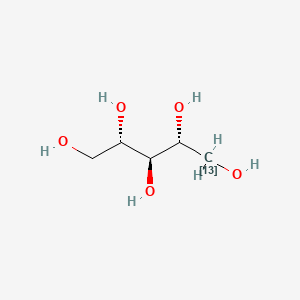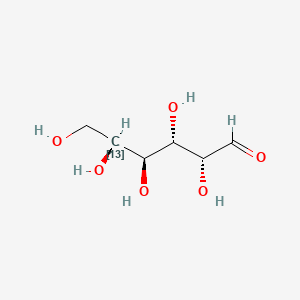
D-galactose-5-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-galactose-5-13C is an isotopically labeled form of D-galactose, a naturally occurring aldohexose sugar. The “13C” label indicates that the carbon at the fifth position in the galactose molecule is a carbon-13 isotope, which is a stable isotope of carbon. This labeling makes this compound particularly useful in various scientific studies, including metabolic research and tracer studies, due to its ability to be tracked using mass spectrometry and other analytical techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-galactose-5-13C can be synthesized using 13C-labeled raw materials under appropriate conditions. The synthesis generally involves chemical reactions that incorporate the 13C isotope into the galactose molecule. One common method is the chemical synthesis route, where 13C-labeled precursors are used to build the galactose molecule step by step .
Industrial Production Methods: In addition to chemical synthesis, microbial fermentation is another method used for the production of this compound. In this method, microorganisms are cultured in a medium containing 13C-labeled substrates, which they metabolize to produce the labeled galactose. This method is advantageous for producing large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions: D-galactose-5-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving galactose.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate. The reaction typically occurs under acidic conditions and results in the formation of galactonic acid.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride, leading to the formation of galactitol.
Substitution: Substitution reactions involving this compound often use reagents like halogens or alkylating agents to introduce new functional groups into the molecule.
Major Products Formed:
Oxidation: Galactonic acid
Reduction: Galactitol
Substitution: Various substituted galactose derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
D-galactose-5-13C has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in mass spectrometry to study the metabolic pathways of galactose and its derivatives.
Biology: In metabolic studies, this compound helps in tracking the utilization and transformation of galactose in biological systems.
Medicine: It is used in diagnostic tests to evaluate liver function and assess metabolic disorders such as galactosemia.
Industry: this compound is employed in the development of new drugs and therapeutic agents, particularly in the design of prodrugs and targeted drug delivery systems .
Mecanismo De Acción
The mechanism of action of D-galactose-5-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon allows researchers to trace the metabolic fate of galactose and identify the specific pathways and molecular targets involved. This information is crucial for understanding the role of galactose in cellular processes and for developing targeted therapies .
Comparación Con Compuestos Similares
D-galactose-13C-5: Another isotopically labeled form of galactose, where the carbon-13 isotope is at the fifth position.
D-glucose-13C: A labeled form of glucose, used similarly in metabolic studies.
D-mannose-13C: A labeled form of mannose, used in studies of glycosylation and carbohydrate metabolism
Uniqueness of D-galactose-5-13C: this compound is unique due to its specific labeling at the fifth carbon position, which provides detailed insights into the metabolic pathways and biochemical transformations involving galactose. This specificity makes it a valuable tool for studying the intricacies of galactose metabolism and its role in various biological processes.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(513C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i4+1 |
Clave InChI |
GZCGUPFRVQAUEE-KOKIVGLBSA-N |
SMILES isomérico |
C([13C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



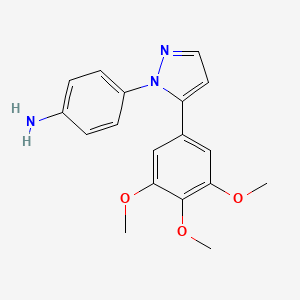



![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)
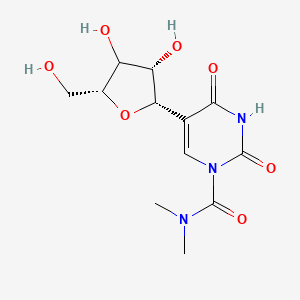

![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)
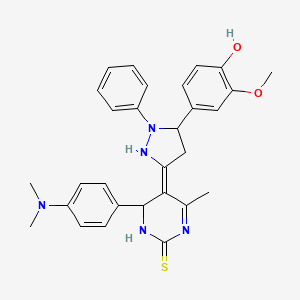
![2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)

